4-Bromo-2-chloropyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of readily available starting materials like 2-aminopyrimidine and various brominating and chlorinating agents. X-ray crystallographic and spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly used to characterize the structure and purity of the synthesized 4-bromo-2-chloropyrimidine [].
Several research areas have explored the potential applications of 4-bromo-2-chloropyrimidine, including:
4-Bromo-2-chloropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with bromine and chlorine atoms. Its molecular formula is C4H2BrClN2, and it has a molecular weight of 193.43 g/mol. The compound appears as an off-white to beige crystalline powder and is slightly soluble in water. It is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry applications .
The synthesis of 4-bromo-2-chloropyrimidine typically involves halogenation processes. One common method includes:
4-Bromo-2-chloropyrimidine is primarily utilized in:
Interaction studies involving 4-bromo-2-chloropyrimidine focus on its reactivity with other chemical entities, especially in cross-coupling reactions. These studies have demonstrated its ability to form new compounds through interactions with indium-based reagents, leading to the synthesis of biologically active molecules .
Several compounds share structural similarities with 4-bromo-2-chloropyrimidine, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-2-chloropyrimidine | C4H2BrClN2 | Similar halogen substitutions; used in synthesis |
4-Bromo-2-chloropyridine | C5H4BrClN | Pyridine ring; different aromatic properties |
2-Bromo-4-chloropyrimidine | C4H3BrClN2 | Different substitution pattern; potential use in pharmaceuticals |
4-Bromo-2-chloropyrimidine's unique combination of bromine and chlorine substituents on the pyrimidine ring gives it distinct reactivity patterns that are advantageous for specific synthetic pathways not readily available with other similar compounds. Its role as a pharmaceutical intermediate further distinguishes it within this class of compounds .